molecular formula C20H20N2O B3062601 Benzamide, 4-(1,1-dimethylethyl)-N-3-quinolinyl- CAS No. 331850-72-7

Benzamide, 4-(1,1-dimethylethyl)-N-3-quinolinyl-

Cat. No.: B3062601
CAS No.: 331850-72-7
M. Wt: 304.4 g/mol
InChI Key: MUZWQZALZQTMBA-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(quinolin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a quinoline moiety attached to a benzamide structure, with a tert-butyl group at the para position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(quinolin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(quinolin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(quinolin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The quinoline moiety is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(quinolin-3-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

331850-72-7

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

4-tert-butyl-N-quinolin-3-ylbenzamide

InChI

InChI=1S/C20H20N2O/c1-20(2,3)16-10-8-14(9-11-16)19(23)22-17-12-15-6-4-5-7-18(15)21-13-17/h4-13H,1-3H3,(H,22,23)

InChI Key

MUZWQZALZQTMBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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